molecular formula C6H6BrNOZn B14875733 5-Methoxypyridin-3-ylZinc bromide

5-Methoxypyridin-3-ylZinc bromide

Cat. No.: B14875733
M. Wt: 253.4 g/mol
InChI Key: GAPZENDOPATDLT-UHFFFAOYSA-M
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Description

5-Methoxypyridin-3-ylZinc bromide is an organozinc compound with the molecular formula C6H6BrNOZn and a molecular weight of 253.4135 . This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypyridin-3-ylZinc bromide can be synthesized through the reaction of 5-methoxypyridine with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridin-3-ylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific electrophiles or nucleophiles used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 5-Methoxypyridin-3-ylZinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate, which then undergoes transmetalation with a palladium catalyst. This step is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxypyridin-3-ylZinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to its boronic acid and magnesium bromide counterparts, it offers different reactivity profiles and can be more suitable for certain synthetic applications .

Properties

Molecular Formula

C6H6BrNOZn

Molecular Weight

253.4 g/mol

IUPAC Name

bromozinc(1+);5-methoxy-3H-pyridin-3-ide

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

GAPZENDOPATDLT-UHFFFAOYSA-M

Canonical SMILES

COC1=CN=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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